Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone
Description
Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone is a silylated derivative of idonic acid, a pentahydroxyhexanoic acid isomer (C₆H₁₂O₇). The lactone form arises from intramolecular esterification, forming a cyclic structure, while the tetrakis-O-(trimethylsilyl) (TMS) groups protect hydroxyl groups at positions 2, 3, 5, and 5. This modification enhances lipophilicity, stability against hydrolysis, and solubility in organic solvents, making it valuable in synthetic chemistry as a protected intermediate .
Properties
IUPAC Name |
5-[1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14(22-26(4,5)6)15-16(23-27(7,8)9)17(18(19)21-15)24-28(10,11)12/h14-17H,13H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOCXQVQZOFUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(C1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone typically involves the protection of idonic acid with trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
Scientific Research Applications
1. Glycobiology:
- The compound is extensively used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of carbohydrates. Its trimethylsilyl groups enhance volatility and stability during analysis.
- Case Study: A study utilized this compound to analyze carbohydrate profiles in various biological samples, demonstrating its effectiveness in identifying structural variations in polysaccharides .
2. Metabolic Profiling:
- Idonic acid lactone derivatives are employed in metabolic profiling to study the biochemical pathways in plants and other organisms.
- Example Application: In strawberry fruit development research, metabolic profiling using trimethylsilyl derivatives helped identify key metabolites involved in fruit ripening .
3. Pharmaceutical Research:
- The compound's derivatives are investigated for potential therapeutic applications due to their ability to modify carbohydrate structures.
- Research Insight: Studies have explored the use of idonic acid derivatives in drug formulation processes that target glycosylation patterns in therapeutic proteins .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Glycobiology | Analysis of carbohydrate structures | Enhanced detection of polysaccharides using GC-MS |
| Metabolic Profiling | Identification of metabolites in biological samples | Significant changes observed during fruit ripening |
| Pharmaceutical Research | Modification of carbohydrates for drug development | Potential for improving therapeutic efficacy |
Case Studies
Case Study 1: Metabolic Profiling of Strawberry Fruits
- Objective: To analyze the metabolite changes during different ripening stages.
- Methodology: Utilized GC-MS with trimethylsilyl derivatives to profile metabolites.
- Findings: Identified specific metabolites that correlate with fruit quality and ripening stages, providing insights into metabolic shifts .
Case Study 2: Application in Drug Development
Mechanism of Action
The mechanism of action of idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone involves its ability to undergo various chemical transformations. The trimethylsilyl groups protect the hydroxyl groups, allowing selective reactions at other sites on the molecule. This selective reactivity makes it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silylated Sugar Acid Lactones
D-Gluconic Acid, 2,3,4,6-Tetrakis-O-TMS δ-Lactone
- Structure : TMS groups at positions 2, 3, 4, and 6; δ-lactone (1,5-lactone ring) .
- Molecular Formula : C₂₀H₄₄O₇Si₄ (estimated molecular weight: ~560.97 g/mol).
- Key Differences :
- Substitution Pattern : TMS groups at C2, C3, C4, and C6 vs. C2, C3, C5, and C6 in the idonic acid derivative.
- Lactone Ring Size : δ-lactone (6-membered ring) vs. likely γ-lactone (5-membered ring) in the idonic acid compound due to hydroxyl positioning .
- Applications : Used as a reference standard in pharmaceutical impurity profiling (e.g., Canagliflozin synthesis) .
D-Arabino-Hexonic Acid, 3-Deoxy-2,5,6-Tris-O-TMS γ-Lactone
Non-Silylated Lactones
Sophorolipid Lactones (e.g., Petroselinic Acid-Based Lactone)
- Structure : Fatty acid-derived lactones with sophorose headgroups .
- Key Differences :
- Hydrophobicity : Sophorolipid lactones have long alkyl chains, whereas silylated idonic acid lactone derives hydrophobicity from TMS groups.
- Critical Micelle Concentration (CMC) : Petroselinic acid-based lactone (CMC = 4.2 mg/L) outperforms oleic acid-based lactones (CMC = 45.1 mg/L), highlighting how structural variations impact surfactant properties .
Trifluorotriacetic Acid Lactone
Physicochemical and Stability Comparisons
| Property | Idonic Acid, 2,3,5,6-Tetrakis-O-TMS Lactone | D-Gluconic Acid Tetrakis-O-TMS δ-Lactone | D-Arabino-Hexonic Acid Tris-O-TMS γ-Lactone |
|---|---|---|---|
| Molecular Weight | ~534.95 g/mol (estimated) | ~560.97 g/mol | 378.68 g/mol |
| TMS Groups | 4 | 4 | 3 |
| Lactone Type | Likely γ-lactone | δ-lactone | γ-lactone |
| Hydrolytic Stability | High (TMS protection) | High | Moderate |
| Solubility | Organic solvents (e.g., THF, DCM) | Organic solvents | Organic solvents |
Biological Activity
Idonic acid, specifically in its form as 2,3,5,6-tetrakis-O-(trimethylsilyl)-lactone, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
2,3,5,6-Tetrakis-O-(trimethylsilyl)-idono-gamma-lactone is characterized by its complex structure, which includes multiple trimethylsilyl groups that enhance its stability and solubility in organic solvents. The compound is often utilized in various biochemical assays and research due to its ability to undergo specific reactions that are critical for studying metabolic pathways.
Structural Formula
The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that idonic acid derivatives exhibit notable antioxidant properties. A study highlighted that polysaccharides derived from microalgae containing idonic acid can significantly reduce reactive oxygen species (ROS) levels in mammalian cells, suggesting a protective role against oxidative stress-related damage .
Neuroprotective Effects
Recent investigations have demonstrated that compounds with tetramic acid motifs, closely related to idonic acid derivatives, possess neuroprotective properties. In vitro studies using dopaminergic SH-SY5Y cells exposed to neurotoxins showed that these compounds could mitigate cell death by modulating apoptotic pathways. Specifically, the upregulation of anti-apoptotic proteins such as Bcl-2 was observed .
Anti-inflammatory Properties
Idonic acid has also been implicated in anti-inflammatory mechanisms. Its derivatives have been studied for their potential to inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease. This aspect is particularly relevant for conditions such as arthritis and neurodegenerative diseases .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A recent study explored the effects of idonic acid derivatives on neuronal cell lines subjected to MPP+-induced toxicity. The results indicated a significant reduction in cell death when treated with these compounds compared to controls. The mechanism was attributed to the modulation of apoptotic pathways involving Bcl-2 family proteins .
Case Study 2: Antioxidant Effects in Inflammatory Models
In a separate investigation, idonic acid derivatives were tested for their ability to lower ROS levels in human fibroblast cells. The treatment resulted in a marked decrease in oxidative stress markers and inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic conditions for regioselective silylation of idonic acid lactone derivatives?
- Methodological Answer : Silylation of hydroxyl groups in lactones typically employs trimethylsilyl (TMS) chloride with imidazole as a catalyst in anhydrous pyridine or DMF under inert atmosphere (N₂/Ar). For idonic acid lactones, achieving complete silylation at positions 2,3,5,6 requires strict control of stoichiometry (4:1 TMSCl:substrate) and reaction time (12–24 hrs at 60°C). Intermediate monitoring via TLC (silica gel, hexane:ethyl acetate 8:2) or ¹H NMR (disappearance of OH signals at δ 2.5–4.0 ppm) is critical. Post-synthesis, purification via silica column chromatography (gradient elution) ensures removal of partially silylated byproducts .
Q. Which analytical techniques are most reliable for confirming the structure of silylated lactones?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ (TMS as internal standard) confirm silyl group integration (δ 0.1–0.3 ppm for TMS protons). DEPT-135 highlights quaternary carbons, distinguishing lactone carbonyl (δ ~170 ppm) from silylated oxygens.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks (e.g., [M+Na]⁺ for C₂₄H₅₂O₇Si₄, calc. 600.25). Fragmentation patterns validate silyl group loss (e.g., -Si(CH₃)₃ at m/z 73).
- X-ray Crystallography : Single-crystal analysis resolves regiochemistry and lactone conformation, though crystallization challenges may require vapor diffusion with hexane/ether .
Q. How does the lactone ring size influence stability under varying pH conditions?
- Methodological Answer : Five-membered lactones (γ-lactones) are kinetically stabilized due to reduced ring strain, while six-membered (δ-lactones) may hydrolyze faster in aqueous media. To assess stability:
Prepare buffered solutions (pH 2–10).
Monitor lactone integrity via HPLC (C18 column, acetonitrile:H₂O) or ¹H NMR over 24–72 hrs.
Calculate hydrolysis half-life (t₁/₂) using first-order kinetics. For idonic acid derivatives, expect slower hydrolysis compared to non-silylated analogs due to TMS groups sterically shielding the lactone ring .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during multi-step silylation of polyhydroxy lactones?
- Methodological Answer :
- Protecting Group Chemistry : Temporarily block reactive hydroxyls using benzyl (Bn) or acetyl (Ac) groups before silylation. For example, benzylidene acetal protection at specific positions can direct silylation to remaining OH groups.
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to polarize hydroxyl groups, favoring silylation at less hindered sites.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict relative silylation energies at each hydroxyl, guiding experimental design .
Q. How can engineered microbial systems be adapted for biosynthesis of silylated lactones?
- Methodological Answer :
Heterologous Expression : Introduce Arabidopsis cytochrome P450s (e.g., CYP71 enzymes) into E. coli or S. cerevisiae to hydroxylate precursor molecules.
Silylation Pathway Engineering : Co-express Streptomyces silyltransferases (e.g., SilC) with ATP-dependent silyl donors (e.g., trimethylsilyl-CoA).
Biosensor Integration : Use AraC variants (e.g., TAL-responsive mutants from E. coli) fused to fluorescent reporters for high-throughput screening of production strains .
Q. What mechanistic insights explain the preference for γ-lactone formation over δ-lactones in acidic conditions?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Under acidic catalysis (e.g., H₂SO₄), γ-lactones form faster due to lower activation energy (5-membered transition state). δ-Lactones require higher temperatures for thermodynamic stabilization.
- Conformational Analysis : NMR NOESY or molecular dynamics (MD) simulations reveal that idonic acid derivatives favor a cis-decalin-like conformation, preorganizing the molecule for γ-lactonization .
Q. How can computational tools predict the reactivity of silylated lactones in nucleophilic acyl substitution?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for reactions with amines or alcohols. Electron-withdrawing TMS groups increase electrophilicity at the lactone carbonyl, lowering ΔG‡.
- Molecular Docking : Simulate binding to enzymatic active sites (e.g., lipases for kinetic resolution) to predict enantioselectivity.
- QSPR Models : Correlate descriptors (Hammett σ, TMS group electronegativity) with experimental rate constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
